N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide
Description
N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide is a bicyclic carboxamide derivative based on the norbornane scaffold. Its structure features a rigid norbornane core with a ketone group at position 2, a carboxamide group at position 1, and two ethyl substituents on the nitrogen atom. This compound is of interest in medicinal chemistry due to the norbornane skeleton’s propensity to confer conformational rigidity, which can improve target selectivity and pharmacokinetic properties compared to flexible analogs .
Properties
CAS No. |
58256-36-3 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N,N-diethyl-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C14H23NO2/c1-5-15(6-2)12(17)14-8-7-10(9-11(14)16)13(14,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
UXQKXOSBUOCFTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C12CCC(C1(C)C)CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide typically involves the reaction of 7,7-dimethyl-2-oxo-1-norbornanecarboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Norbornane/Norbornene Family
Norbornane and norbornene derivatives are widely studied for their unique stereochemical and electronic properties. Below is a comparative analysis of the target compound with key analogs:
Table 1: Structural and Physicochemical Comparison
*Theoretical logP calculated using fragment-based methods.
Key Observations:
Rigidity vs. Flexibility: The norbornane core in the target compound provides greater rigidity compared to norbornene derivatives like Compound 9, which may exhibit conformational variability due to the unsaturated bridge .
Aromatic substituents in Compound 9 (e.g., pyridyl and benzyl groups) introduce π-π stacking interactions, which are critical for binding to hydrophobic enzyme pockets or receptors.
Functional Group Impact: The carboxamide group in the target compound is a hydrogen-bond donor/acceptor, enhancing target engagement. In contrast, the dicarboximide in Compound 9 offers additional hydrogen-bonding sites but may increase polarity. The ketone at position 2 in the target compound could participate in redox reactions or serve as a site for further derivatization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
